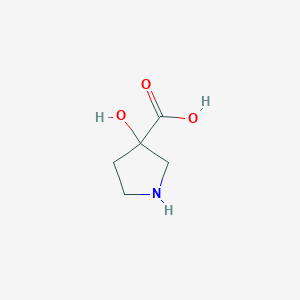![molecular formula C15H14Cl2N4O B2685985 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-01-4](/img/structure/B2685985.png)
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves several steps. The synthetic routes typically include the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with dimethylamine and malononitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile can be compared with other similar compounds, such as:
- 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(methylamino)propylidene]malononitrile
- 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(ethylamino)propylidene]malononitrile These compounds share similar structures but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-[(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMXYWINFROPH-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)


![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2685906.png)
![3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine](/img/structure/B2685909.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)

![8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2685913.png)
![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)
![2-Chloro-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]propanamide](/img/structure/B2685919.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2685924.png)
